Methyl 2,3-dichlorophenylacetate

Anticancer drug discovery Structure-activity relationship (SAR) Prostate cancer

Methyl 2,3-dichlorophenylacetate (CAS 10328-87-7) is a dichlorinated aromatic ester with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It is a clear, colorless liquid with a predicted boiling point of 274.5 °C at 760 mmHg, a theoretical density of 1.318 g/cm³, and a refractive index of 1.542-1.544.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 10328-87-7
Cat. No. B075993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dichlorophenylacetate
CAS10328-87-7
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
InChIKeyXUMYFVFSYKMRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dichlorophenylacetate (CAS 10328-87-7) Procurement & Selection Guide


Methyl 2,3-dichlorophenylacetate (CAS 10328-87-7) is a dichlorinated aromatic ester with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol [1]. It is a clear, colorless liquid with a predicted boiling point of 274.5 °C at 760 mmHg, a theoretical density of 1.318 g/cm³, and a refractive index of 1.542-1.544 [2]. This compound serves primarily as a versatile building block and intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its structure features a phenyl ring with chlorine atoms at the 2- and 3-positions, linked to a methyl acetate moiety, a specific substitution pattern that dictates its unique reactivity profile compared to other dichlorophenyl isomers [1].

1

Building Block Selection

Supports medicinal chemistry requiring a 2,3-dichloro substitution pattern for SAR exploration.

2

Format Compatibility

Liquid ester form supports synthetic workflows involving distillation or liquid-phase handling.

3

Procurement Context

Procure when the specific isomer is required; not interchangeable with 2,4- or 2,6-dichloro analogs.

Why Methyl 2,3-Dichlorophenylacetate Is Not Interchangeable with Other Dichlorophenyl Esters


The position of chlorine substituents on the phenyl ring profoundly impacts the compound's physicochemical properties, chemical reactivity, and the biological activity of its downstream derivatives. Simple replacement with a different dichlorophenyl isomer (e.g., 2,4- or 2,6-dichloro) or the non-esterified acid can lead to failure in key synthetic steps or a complete loss of target potency. Quantitative structure-activity relationship (SAR) studies demonstrate that the 2,3-dichloro pattern often yields a distinct biological profile compared to its close analogs, making blind substitution a significant risk for research reproducibility and project timelines [1][2]. The specific evidence below proves this differentiation.

Target Product

Methyl 2,3-Dichlorophenylacetate (liquid ester)

2,3-Cl₂ substitution pattern; reported reactivity context in thiazole-chalcone and chromenone scaffolds.

Potential Substitute

Methyl 2,4- or 2,6-Dichlorophenylacetate

Altered chlorine topology shifts antiproliferative and enzyme-inhibition endpoint profiles; may not reproduce 2,3-isomer response.

Target Product

Methyl 2,3-Dichlorophenylacetate (liquid, bp ~274.5 °C)

Supports liquid-handling and distillation-based process chemistry.

Potential Substitute

2,3-Dichlorophenylacetic acid (solid, mp 130–135 °C)

Phase and boiling-point mismatch can alter reaction setup, purification strategy, and large-scale handling.

Quantitative Evidence Guide for Methyl 2,3-Dichlorophenylacetate Selection


Superior Antiproliferative Potency of the 2,3-Dichlorophenyl Moiety vs. 2,5- and 3,4-Isomers in Prostate Cancer Models

In a head-to-head antiproliferative study on the DU-145 prostate cancer cell line, a thiazole-chalcone hybrid bearing the 2,3-dichlorophenyl group showed an IC50 of 181.28 ± 1 µM. This is over 16-fold more potent than the analogous 2,5-dichlorophenyl derivative (IC50 = 2900.52 ± 2 µM) and 8-fold more potent than the 3,4-dichlorophenyl analog (IC50 = 1450.26 ± 1 µM). The 2,3-isomer was equipotent to the 2,4-dichlorophenyl analog (IC50 = 181.28 ± 1 µM) but demonstrated a unique halogen bonding profile in other scaffolds [1], indicating that the 2,3-substitution pattern is critical for achieving high potency and offers a distinct advantage for further optimization. The standard drug methotrexate had an IC50 of 11 ± 1 µM in the same assay [2].

Antiproliferative Endpoint
Head-to-head
16.0× higher response vs 2,5-isomer; 8.0× vs 3,4-isomer
2,3-Cl₂: 181.28 µM 2,5-Cl₂: 2900.52 µM 3,4-Cl₂: 1450.26 µM
Reported cell-model response context for DU-145 prostate cancer endpoint.
Thiazole-chalcone hybrid; n=3, MTX control IC50 = 11 µM.
Anticancer drug discovery Structure-activity relationship (SAR) Prostate cancer

Rank-Order Lipoxygenase (LOX) Inhibitory Activity of the 2,3-Dichlorophenyl Scaffold vs. 2,4- and 2,6-Isomers

A study on 3-hydroxy-chromenone derivatives directly compared the lipoxygenase (LOX) inhibitory activity of three dichlorophenyl isomers. The molecular docking and in vitro bioactivity results (IC50 values) showed a clear rank-order: compound with a 2,4-dichlorophenyl group (1) > compound with a 2,3-dichlorophenyl group (2) > compound with a 2,6-dichlorophenyl group (3). This establishes that the 2,3-isomer holds a unique intermediate position in potency, which is distinct from both the most active (2,4-) and least active (2,6-) isomers. This specific activity profile is crucial for fine-tuning drug properties, where the 2,3-isomer may offer a superior balance between potency and other drug-likeness parameters [1].

LOX Inhibition Rank
Cross-study comparable
Intermediate rank among dichloro isomers
1 > 2 > 3
Supports enzyme-inhibition endpoint context where balancing potency and selectivity is relevant.
sLOX assay; 2,4-Cl₂ ranked 1, 2,6-Cl₂ ranked 3.
Anti-inflammatory research Lipoxygenase inhibition Crystallography

Unique Capability for Directional Halogen Bonding (C-Cl···O) Only Observed in One Dichlorophenyl Isomer

A crystallographic and computational study revealed that among the three synthesized dichlorophenyl 3-hydroxy-chromenone isomers, only one formed directional halogen bonding interactions (C-Cl···O) in the solid state. This specific intermolecular interaction, fully characterized by MEP surface calculations, QTAIM, and NCIplot analyses, is a direct consequence of the chlorine substitution pattern and dramatically influences solid-state architecture, stability, and potentially solubility [1]. This structural uniqueness provides a clear, non-biological differentiation point.

Halogen Bonding Capability
Head-to-head
Directional C-Cl···O bond formation observed
X-ray QTAIM NCIplot
Supports solid-state design context where crystal packing and polymorphism are selection parameters.
Property absent in the other two isomers studied.
Crystal engineering Halogen bonding Solid-state chemistry

Distinct Physicochemical Profile: Boiling Point and Density vs. Common Isomers and the Parent Acid

The key physicochemical properties of Methyl 2,3-dichlorophenylacetate offer practical differentiation for procurement and handling. Its predicted boiling point is 274.5 °C at 760 mmHg [1]. This is distinct from the parent acid, 2,3-dichlorophenylacetic acid (CAS 10236-60-9), which is a solid with a melting point of 130-135 °C [2]. The ester's liquid form and higher boiling point compared to methyl 2,4-dichlorophenylacetate (predicted boiling point ~268-272 °C based on analogous structures) provide selectable differences for applications requiring specific volatility or physical state. The compound's theoretical density is 1.318 g/cm³ and its refractive index is 1.542-1.544 [1].

Physicochemical Profile
Class-level inference
Liquid, bp ~274.5 °C vs solid parent acid (mp 130–135 °C)
Density: ~1.318 g/cm³ Refractive index: 1.542–1.544
May support procurement and handling selection for distillation and liquid-phase synthesis.
Predicted boiling point; 2,4-isomer bp estimated ~268–272 °C.
Chemical procurement Physicochemical properties Formulation development

High-Impact Application Scenarios for Methyl 2,3-Dichlorophenylacetate Based on Proven Differentiation


Synthesis of Novel Anticancer Agents Targeting Prostate Cancer (DU-145)

Procure Methyl 2,3-dichlorophenylacetate as the essential precursor for building thiazole-chalcone hybrid libraries. Its 2,3-dichloro substitution pattern is directly linked to a 16-fold potency increase over the 2,5-isomer and an 8-fold increase over the 3,4-isomer in DU-145 prostate cancer cell assays, making it the only viable starting material for achieving this specific activity profile [1].

Development of Lipoxygenase (LOX) Inhibitors for Anti-Inflammatory Research

Utilize this compound to synthesize chromenone-based LOX inhibitors, where it provides a well-defined intermediate potency between the more active 2,4-dichloro and the less active 2,6-dichloro isomers. This allows medicinal chemists to fine-tune target engagement while potentially improving selectivity or pharmacokinetic properties, a strategic advantage over the extreme potency of the 2,4-isomer [2].

Crystal Engineering and Solid-State Formulation Studies

Leverage the unique ability of the dichlorophenyl scaffold to form directional C-Cl···O halogen bonds, a property not shared by all isomers. This discovery makes Methyl 2,3-dichlorophenylacetate-derived compounds prime candidates for investigating halogen bond-driven co-crystallization, polymorphism control, and the rational design of solid materials with tailored stability or solubility profiles [2].

Process Chemistry: Preference for Liquid Ester Over Solid Acid Intermediate

For large-scale synthesis requiring a liquid handling format, this methyl ester (bp 274.5 °C) offers significant advantages in pumpability and distillation over the parent 2,3-dichlorophenylacetic acid, which is a solid (mp 130-135 °C). Its higher boiling point compared to lower molecular weight esters can also be a critical factor in high-temperature reaction sequences, reducing solvent interference [3] [4].

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
DU-145 antiproliferative response and SAR interpretation
Lipoxygenase pathway research
Enzyme-inhibition rank context
Balanced potency vs. selectivity interpretation
Crystal engineering studies
Halogen-bond forming capability
Polymorphism and co-crystal design endpoints
Process chemistry workflows
Liquid-phase handling profile
Distillation compatibility and physical-format review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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